Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a bromophenoxy group attached to a pyrrolidine ring, which is further esterified with a methyl group and exists as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol derivative reacts with the pyrrolidine ring.
Esterification: The carboxylate group on the pyrrolidine ring is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidinecarboxylates.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research may explore its pharmacological properties and potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Uniqueness
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. These differences can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H/t8-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJXGKPBFBLGJ-GNAZCLTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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